molecular formula C8H12Br2O4 B1295253 Dimethyl 2,5-dibromohexanedioate CAS No. 868-72-4

Dimethyl 2,5-dibromohexanedioate

Cat. No. B1295253
CAS RN: 868-72-4
M. Wt: 331.99 g/mol
InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromohexanedioate is a chemical compound that serves as an intermediate in organic synthesis. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields such as medicinal chemistry, drug discovery, and material science.

Synthesis Analysis

The synthesis of related compounds provides insight into the potential methods for preparing dimethyl 2,5-dibromohexanedioate derivatives. For instance, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, was synthesized from dimethyl meso-2,5-dibromohexanedioate in six steps with a total yield of 28% . This indicates that dimethyl 2,5-dibromohexanedioate can be used as a starting material for complex cyclic structures through multiple reaction steps.

Molecular Structure Analysis

While the specific molecular structure of dimethyl 2,5-dibromohexanedioate is not detailed in the provided papers, related compounds such as 2,6-dibromo-3,5-dimethylpyridine exhibit interesting structural features like aromatic face-to-face pi-stacking in the solid state . This suggests that derivatives of dimethyl 2,5-dibromohexanedioate might also display unique structural characteristics that could be analyzed using techniques like X-ray crystallography.

Chemical Reactions Analysis

The reactivity of compounds similar to dimethyl 2,5-dibromohexanedioate can be inferred from studies on related molecules. For example, 3,4-dimethyl-2,5-hexanedione reacts with model amines to yield N-substituted pyrroles, indicating that the dimethyl substitution can influence the cyclization rate and the formation of pyrroles . This suggests that dimethyl 2,5-dibromohexanedioate could also undergo reactions leading to heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2,5-dibromohexanedioate can be deduced from the behavior of structurally related compounds. For instance, 2,5-hexanedione, which shares a similar backbone structure, was synthesized from biomass-derived dimethyl furane using a highly efficient biphasic system, indicating its potential as a platform chemical . Additionally, the crystal structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate reveals a layered structure of hydrogen-bonded hydroxyl and water molecules, which could be relevant to the hydration properties of dimethyl 2,5-dibromohexanedioate .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Rigid Non-Chiral Analogs : Dimethyl 2,5-dibromohexanedioate is utilized in the synthesis of non-chiral, rigid analogs of 2-aminoadipic acid. A study demonstrated its use in synthesizing 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a process involving double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate (Kubyshkin et al., 2007).

  • Creation of Conformationally Rigid Compounds : Another research used dimethyl 2,5-dibromohexanedioate to synthesize a conformationally rigid analogue of 2-amino adipic acid, contributing to advancements in the field of organic chemistry (Kubyshkin et al., 2009).

Combustion and Energy Research

  • Study of Combustion Chemistry : Research on the combustion chemistry of hydrocarbons like 2,5-dimethylhexane, which is related to dimethyl 2,5-dibromohexanedioate, provides insights into the behavior of alternative hydrocarbon fuels. This research is critical for understanding fuel reactivity and combustion behavior (Sarathy et al., 2014).

  • Biomass Conversion into Chemicals : Another study focused on synthesizing 2,5-hexanedione from biomass resources, showcasing the potential of using dimethyl 2,5-dibromohexanedioate derivatives in sustainable chemical production (Yueqin et al., 2016).

Materials Science

  • Formation of Polymeric Nanoparticles : Dimethyl 2,5-dibromohexanedioate derivatives have been used in the formation of polymeric nanoparticles, with applications in materials science and nanotechnology. The study on triggered decomposition of these nanoparticles highlights the potential for innovative materials design (Jhaveri & Carter, 2007).

Safety And Hazards

Dimethyl 2,5-dibromohexanedioate is a hazardous substance. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

dimethyl 2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICCJCVLLCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968220
Record name Dimethyl 2,5-dibromohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dibromohexanedioate

CAS RN

868-72-4, 53490-47-4
Record name Dimethyl 2,2'-dibromoadipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 868-72-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134297
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Record name NSC120723
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Record name Dimethyl 2,5-dibromohexanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,5-dibromoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ZQ Feng, YF Ye, XL Yang, T Dong… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C8H12Br2O4, lies about a crystallographic center of inversion at the midpoint of the central C—C bond. The latter is also repsonsible for the observation of the meso …
Number of citations: 10 scripts.iucr.org
MJ Sienkowska, V Percec - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
Na 2 S 2 O 4 ‐catalyzed single‐electron transfer – degenerative chain transfer‐mediated living radical polymerization (SET‐DTLRP) of VC initiated with the bifunctional initiators 1,2‐bis(…
Number of citations: 30 onlinelibrary.wiley.com
S Satoh, M Itoh, H Suginome… - 北海道大學工學部研究 …, 1981 - eprints.lib.hokudai.ac.jp
Constant current electrolyses of dimethyl 2,(co-i) 一 dibromoall< anedioates (1) in tetrahydrofuran containing tetrabutylamn/ionium perchlorate as a supporting electyolyte using a …
Number of citations: 3 eprints.lib.hokudai.ac.jp
N Pétry, H Benakki, E Clot, P Retailleau… - Beilstein Journal of …, 2017 - beilstein-journals.org
Ball milling was exploited to prepare a substituted proline building block by mechanochemical nucleophilic substitution. Subsequently, the mechanocoupling of hindered proline amino …
Number of citations: 12 www.beilstein-journals.org
A Bhagwat - 2016 - harvest.usask.ca
Dihydrodipicolinate synthase (DHDPS) is an enzyme which catalyzes the first step of the lysine biosynthesis pathway in bacteria and plants. Deletion of the gene encoding DHDPS …
Number of citations: 0 harvest.usask.ca
MJ Kryger - 2012 - search.proquest.com
Mechanical damage of polymers is often a destructive and irreversible process. However, desirable effects may be achieved by controlling the location of chain cleavage events through …
Number of citations: 2 search.proquest.com
Y Skovpen - 2014 - core.ac.uk
Dihydrodipicolinate synthase (DHDPS) catalyzes the first committed step of L-lysine and meso-diaminopimelate biosynthesis, which is the condensation of (S)-aspartate-β-…
Number of citations: 5 core.ac.uk
D Skinner - KB thesis scanning project 2015, 1983 - era.ed.ac.uk
CYCLAZINES AND RELATED HETEROAROMATIC COMPOUNDS CONTAINING BRIDGE- HEAD NITROGEN ATOMS David Skinner, B.Sc. A Thesis presented f Page 1 CYCLAZINES …
Number of citations: 2 era.ed.ac.uk

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